molecular formula C17H22N10O B6980525 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B6980525
M. Wt: 382.4 g/mol
InChI Key: BIZFYQYHTOCSGF-UHFFFAOYSA-N
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Description

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a triazole and a tetrazole moiety, making it a subject of study for its potential biological and chemical activities.

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N10O/c1-13(15-20-22-23-27(15)14-6-4-3-5-7-14)19-17(28)26-10-8-25(9-11-26)16-21-18-12-24(16)2/h3-7,12-13H,8-11H2,1-2H3,(H,19,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZFYQYHTOCSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)NC(=O)N3CCN(CC3)C4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and tetrazole intermediates, which are then coupled with the piperazine ring. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the triazole and tetrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide: shares similarities with other triazole and tetrazole derivatives, such as:

Uniqueness

What sets 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine-1-carboxamide apart is its unique combination of triazole and tetrazole moieties, which confer distinct chemical and biological properties

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